Welcome to the BenchChem Online Store!
molecular formula C11H10F3NO3 B8596355 Methyl 3-oxo-3-(3-(trifluoromethyl)phenylamino)propanoate

Methyl 3-oxo-3-(3-(trifluoromethyl)phenylamino)propanoate

Cat. No. B8596355
M. Wt: 261.20 g/mol
InChI Key: QRPBJQWTQNKESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08232296B2

Procedure details

Methyl 3-oxo-3-(3-(trifluoromethyl)phenylamino)propanoate (39.5 kg, 1 mol eq, limiting reagent) was dissolved in ethanol (197.5 L, 5.0 rel vol). Sodium methoxide solution in methanol (74.6 kg, 25% w/w, 2.3 mol eq) was charged followed by an ethanol line wash (11.9 L, 0.3 rel vol). trans-4-Methoxy-3-buten-2-one (19.2 kg, 1.2 mol eq) in ethanol (26.5 L, 0.67 rel vol) was charged. The reaction was heated to 65° C. and stirred at this temperature until the reaction was deemed complete as judged by HPLC analysis. Water (67.2 L, 1.7 rel vol) and 2 M aqueous sodium hydroxide (29.6 L, 0.75 rel vol) were then added and the reaction mixture was stirred for 1 hour. To the solution was added 8 M aqueous hydrochloric acid (237.0 L, 6 rel vol) and the mixture stirred for a further 1 hour. The solution was cooled, stirred and isolated by filtration. The solid was washed with water (79.2 L, 2 rel vol) and iso-hexane (59.2 L, 1.5 rel vol) and dried to constant weight to yield the title compound (28.6 kg, 96.2 mol, 63% (uncorrected for assay)); 1H NMR (CDCl3): δ 2.14 (s, 3H); 6.57 (d, 1H, J=7.4 Hz); 7.46 (d, 1H, J=8.2 Hz); 7.52 (s, 1H); 7.77 (t, 1H, J=7.8 Hz); 7.85 (d, 1H, J=7.9 Hz); 8.53 (d, 1H, J 7.4 Hz); 13.66 (s, 1H) ppm; LCMS: m/z 298.3 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.6 L
Type
reactant
Reaction Step Two
Name
Quantity
67.2 L
Type
solvent
Reaction Step Two
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
74.6 kg
Type
reactant
Reaction Step Three
Quantity
19.2 kg
Type
reactant
Reaction Step Four
Quantity
26.5 L
Type
solvent
Reaction Step Four
Quantity
237 L
Type
reactant
Reaction Step Five
Quantity
197.5 L
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
63%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=1)[CH2:3][C:4]([O:6]C)=[O:5].C[O-].[Na+].CO.CO/[CH:26]=[CH:27]/[C:28](=O)[CH3:29].[OH-].[Na+].Cl>C(O)C.O>[CH3:26][C:27]1[N:8]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=2)[C:2](=[O:1])[C:3]([C:4]([OH:6])=[O:5])=[CH:29][CH:28]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CC(=O)OC)NC1=CC(=CC=C1)C(F)(F)F
Step Two
Name
Quantity
29.6 L
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
67.2 L
Type
solvent
Smiles
O
Step Three
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
74.6 kg
Type
reactant
Smiles
CO
Step Four
Name
Quantity
19.2 kg
Type
reactant
Smiles
CO/C=C/C(C)=O
Name
Quantity
26.5 L
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
237 L
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
197.5 L
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
wash (11.9 L, 0.3 rel vol)
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture stirred for a further 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
isolated by filtration
WASH
Type
WASH
Details
The solid was washed with water (79.2 L, 2 rel vol) and iso-hexane (59.2 L, 1.5 rel vol)
CUSTOM
Type
CUSTOM
Details
dried to constant weight

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C(N1C1=CC(=CC=C1)C(F)(F)F)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 96.2 mol
AMOUNT: MASS 28.6 kg
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.